Gly-Arg-Gly-Asp-Ser-Pro-Cys
Description
Contextualizing Peptide Ligands in Cellular Recognition and Adhesion Research
Peptide ligands are short chains of amino acids that can mimic the binding domains of large ECM proteins. Their small size and well-defined structure make them powerful tools for studying specific receptor-ligand interactions without the complexity of the full-length proteins. In the realm of cellular recognition and adhesion, synthetic peptides have been crucial in identifying the minimal sequences required for cell attachment. acs.org The use of these peptides allows researchers to competitively inhibit cell adhesion to natural substrates, thereby elucidating the roles of specific receptors and their ligands in these processes. researchgate.net This approach has been fundamental in understanding how cells adhere, spread, and migrate, which are vital for numerous biological functions.
Derivation and Biological Origin from Extracellular Matrix Proteins, notably Fibronectin
The Gly-Arg-Gly-Asp-Ser-Pro-Cys peptide sequence originates from fibronectin, a high-molecular-weight glycoprotein (B1211001) found in the extracellular matrix. acs.orgnih.gov Fibronectin plays a critical role in cell adhesion, migration, growth, and differentiation. In the 1980s, researchers identified the minimal sequence within fibronectin responsible for its cell-binding activity as the tripeptide Arg-Gly-Asp (RGD). The heptapeptide (B1575542) GRGDSPC was developed as a synthetic analogue of the cell-attachment site of fibronectin, with the flanking amino acids providing conformational stability. nih.gov The cysteine residue at the C-terminus is particularly useful as it allows for the easy conjugation of the peptide to various surfaces or carrier molecules for experimental purposes.
Overview of its Role as an Integrin-Binding Heptapeptide in Academic Investigations
GRGDSPC functions primarily by binding to integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. Integrins are heterodimers composed of α and β subunits, and different combinations of these subunits result in receptors with varying ligand specificities. ahajournals.org The RGD sequence is recognized by a number of integrins, including αVβ3, α5β1, and αIIbβ3. researchgate.net
In academic research, GRGDSPC is widely used as a competitive inhibitor to study integrin-mediated processes. For instance, it can inhibit the attachment of cells to fibronectin and vitronectin substrates. nih.gov This property has been exploited in numerous studies to investigate the role of integrin-RGD interactions in various cell types, including keratinocytes, endothelial cells, and smooth muscle cells. ahajournals.orgrupress.org Furthermore, the conformational structure of GRGDSPC has been studied using techniques like nuclear magnetic resonance (NMR), revealing a flexible 'S'-shaped structure that is believed to be crucial for its binding activity. nih.gov These investigations have solidified the status of GRGDSPC as a fundamental research tool in cell biology and have paved the way for its use in more applied fields like tissue engineering. nih.govnih.gov
Detailed Research Findings
The scientific investigation of this compound has yielded a wealth of detailed findings regarding its structure-activity relationship and its influence on cell behavior. These studies have been crucial in understanding the specificity of integrin-ligand interactions.
Extensive research has been conducted to understand how modifications to the GRGDSPC sequence affect its ability to inhibit cell adhesion. These studies highlight the critical importance of specific amino acids and their stereochemistry for receptor binding.
| Peptide Sequence | Modification from Parent GRGDSPC | Activity | Reference |
| Gly-Arg-Gly-Glu -Ser-Pro-Cys | Aspartic Acid (D) to Glutamic Acid (E) | Inactive | pnas.org |
| Gly-Arg-Ala -Asp-Ser-Pro-Cys | Glycine (B1666218) (G) to Alanine (B10760859) (A) | Inactive | pnas.org |
| Gly-Lys -Gly-Asp-Ser-Pro-Cys | Arginine (R) to Lysine (B10760008) (K) | Inactive | pnas.org |
| Gly-Arg-Gly-Asp-Ala -Pro-Cys | Serine (S) to Alanine (A) | Inactive | pnas.org |
| This compound | Cyclized | Improved inhibition for vitronectin, nearly inactive for fibronectin | nih.gov |
The ability of GRGDSPC to inhibit cell attachment to different extracellular matrix proteins has been a key area of investigation. This has provided insights into the differential roles of various integrin receptors in cell adhesion.
| Cell Type | Substrate | Effect of GRGDSPC | Reference |
| Human Keratinocytes | Fibronectin | Inhibition of attachment | rupress.org |
| Human Keratinocytes | Collagen | No inhibition of attachment | rupress.org |
| Normal Rat Kidney Cells | Fibronectin | Inhibition of attachment | nih.gov |
| Normal Rat Kidney Cells | Vitronectin | Inhibition of attachment | nih.gov |
Conformational studies using nuclear magnetic resonance (NMR) and molecular dynamics have provided a deeper understanding of the three-dimensional structure of GRGDSPC. These studies have revealed that the peptide is not a simple linear chain but adopts a more complex and flexible conformation in solution.
| Structural Feature | Description | Implication | Reference |
| Overall Shape | Sustainable 'S'-shaped molecular structure | Provides the structural basis for its antagonistic properties. | nih.gov |
| Flexibility | Flexible in nature due to multiple turn interconversions | Allows adaptation to the binding pockets of different integrin receptors. | nih.gov |
| β-turns | Formation of two fused weak β-turns (type II and type II') | Contributes to the defined 'S'-shape of the peptide backbone. | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[(2S)-2-[[(1R)-1-carboxy-2-sulfanylethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29)/t12-,13-,14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPKIOQCZVIMAC-QXKUPLGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N10O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into Integrin Mediated Cellular Interactions of Gly Arg Gly Asp Ser Pro Cys
Elucidation of Integrin Binding Specificity and Affinity
The specificity of the interaction between RGD-containing peptides and various integrin subtypes is a critical determinant of their biological effects. The amino acid sequence flanking the RGD motif can significantly influence this binding specificity.
Interaction with RGD-Binding Integrin Subtypes (e.g., αvβ3, α5β1, αIIbβ3)
The GRGDSPC peptide is recognized by multiple integrin subtypes, although with differing affinities. These include αvβ3, α5β1, and αIIbβ3, each of which mediates distinct physiological processes.
αvβ3 Integrin: This integrin is known to be involved in angiogenesis and tumor progression. The GRGDSPC peptide has been shown to interact with αvβ3. biosynth.com Studies have demonstrated that cyclic versions of RGD peptides can exhibit increased affinity for the vitronectin receptor (αvβ3) compared to their linear counterparts. nih.gov
α5β1 Integrin: As a primary receptor for fibronectin, α5β1 plays a crucial role in cell spreading and the assembly of the fibronectin matrix. The GRGDSPC peptide, derived from the fibronectin sequence, effectively inhibits the attachment of cells to fibronectin, indicating its interaction with the α5β1 integrin. nih.govnih.gov
αIIbβ3 Integrin: This integrin is predominantly found on platelets and is essential for platelet aggregation through its binding to fibrinogen. Early research utilized GRGDSPC to probe αIIbβ3-mediated platelet aggregation, establishing its role as an antagonist to the αIIbβ3-fibrinogen interaction.
The context of the RGD sequence, including the surrounding amino acids and the peptide's conformation (linear vs. cyclic), dictates its binding preference for different integrin subtypes. nih.govacs.org For instance, certain cyclic RGD peptides show enhanced selectivity for αvβ3 over α5β1 and αIIbβ3. nih.gov
Quantitative Analysis of Binding Kinetics and Dissociation Constants
Quantitative analyses have provided insights into the binding affinity of GRGDSPC and related peptides to various integrins. The half-maximal inhibitory concentration (IC50), which represents the concentration of a peptide required to inhibit 50% of a specific binding interaction, is a common metric for assessing binding affinity.
| Peptide/Compound | Integrin Subtype | IC50 / Kd | Cell Type / System | Source |
| Gly-Arg-Gly-Asp-Ser (GRGDS) | αvβ3 | ~5 µM (IC50) | Not specified | medchemexpress.com |
| Gly-Arg-Gly-Asp-Ser (GRGDS) | αvβ5 | ~6.5 µM (IC50) | Not specified | medchemexpress.com |
| Gly-Arg-Gly-Asp-Ser-Pro-Cys (GRGDSPC) | αIIbβ3 | 1200 nM (Kd) | Reconstituted in planar lipid bilayers | researchgate.netresearchgate.net |
| Fibrinogen | αIIbβ3 | 50 nM (Kd) | Reconstituted in planar lipid bilayers | researchgate.netresearchgate.net |
This table presents a compilation of binding affinity data for GRGDSPC and related peptides with different integrin subtypes. The data is collated from multiple research sources and provides a quantitative comparison of these interactions.
The dissociation constant (Kd) for the interaction between GRGDSPC and αIIbβ3 reconstituted into planar lipid bilayers has been determined to be 1200 nM. researchgate.netresearchgate.net In the same system, the binding of fibrinogen to αIIbβ3 exhibited a much higher affinity with a Kd of 50 nM. researchgate.netresearchgate.net This highlights that while GRGDSPC can effectively compete for the binding site, its affinity is lower than that of the natural ligand, fibrinogen.
Modulatory Effects on Cellular Adhesion and Spreading Dynamics
By competitively binding to integrins, GRGDSPC can modulate fundamental cellular behaviors such as adhesion to substrates and subsequent cell spreading.
Inhibition of Cell-Substrate Adhesion
The GRGDSPC peptide is a well-established inhibitor of cell adhesion to extracellular matrix proteins that contain the RGD sequence. nih.gov For example, it has been shown to effectively block the attachment of human keratinocytes to fibronectin-coated surfaces. nih.gov This inhibitory effect is specific, as a control peptide with a glutamic acid (Glu) substitution for aspartic acid (Asp) in the RGD sequence (Gly-Arg-Gly-Glu-Ser-Pro) does not prevent keratinocyte adhesion to fibronectin. nih.gov Furthermore, the inhibitory action of GRGDSPC is selective for RGD-dependent interactions, as it does not hinder keratinocyte adhesion to collagen. nih.gov
The peptide has also been demonstrated to inhibit the attachment of normal rat kidney cells to both fibronectin and vitronectin substrates. nih.gov This broad inhibitory capacity underscores its ability to interfere with cell adhesion mediated by different RGD-binding integrins.
Regulation of Cell Spreading
Cell spreading is a dynamic process that follows initial adhesion and is crucial for establishing cell morphology and function. The GRGDSPC peptide can influence this process. By being immobilized on a surface, the peptide can promote cell attachment and spreading. Conversely, when present in a soluble form, it can inhibit cell spreading by blocking the necessary integrin-ligand interactions that drive the cytoskeletal rearrangements required for this process. The density of RGD ligands on a surface is a critical factor in determining the extent of cell spreading and the formation of organized actin stress fibers. Studies using surfaces with controlled densities of RGD peptides have shown that a minimal surface concentration of the peptide is necessary to support complete cell spreading.
Influence on Cell Migration and Motility
Cell migration is a complex and highly regulated process that is fundamental to various physiological and pathological events, including wound healing and cancer metastasis. This process relies on the dynamic formation and disassembly of adhesive contacts between the cell and the extracellular matrix, which are largely mediated by integrins.
The GRGDSPC peptide and its derivatives have been shown to influence cell migration and motility. ahajournals.org By interfering with integrin-matrix interactions, these peptides can inhibit cell movement. For instance, in studies involving smooth muscle cells, linear RGD peptides like GRGDSP (Gly-Arg-Gly-Asp-Ser-Pro) were found to have a minor effect on migration, whereas cyclic RGD peptides demonstrated a dramatic reduction in cell migration. ahajournals.org This suggests that the conformational constraint of the cyclic peptide enhances its inhibitory effect on the specific integrins that are critical for the migration of these cells. ahajournals.org
Furthermore, the synthetic heptapeptide (B1575542) GRGDSPC has been observed to diminish the attachment and subsequent migration of Treponema pallidum to host cell monolayers, indicating its potential to interfere with pathogen-host interactions that rely on RGD-mediated adhesion. science.gov The ability of RGD-containing peptides to modulate cell motility underscores the critical role of integrin signaling in the dynamic regulation of the cellular migratory machinery.
Role in Platelet Aggregation and Fibrinogen Binding Inhibition
The this compound peptide plays a significant role in hematology, particularly in the modulation of platelet function. Platelet aggregation, a critical step in thrombus formation, is primarily mediated by the binding of fibrinogen to the integrin αIIbβ3 (also known as glycoprotein (B1211001) IIb/IIIa) on the surface of activated platelets. nih.govimrpress.complos.org The RGD sequence within fibrinogen is a key recognition site for this interaction. nih.gov
The GRGDSPC peptide, by virtue of its RGD motif, acts as a competitive antagonist to fibrinogen. nih.gov It binds directly to the αIIbβ3 integrin, thereby blocking fibrinogen from accessing its receptor. nih.gov This inhibitory action has been demonstrated in numerous studies. For instance, a closely related hexapeptide, Gly-Arg-Gly-Asp-Ser-Pro, was shown to inhibit fibrinogen binding to both ADP and thrombin-stimulated platelets in a concentration-dependent manner, with effective inhibition observed in the 10-200 μM range. nih.gov This inhibition of fibrinogen binding directly translates to the inhibition of platelet aggregation. nih.govmedchemexpress.commedchemexpress.com
Studies using reconstituted αIIbβ3 in planar lipid bilayers have further elucidated this interaction, showing a two-step binding mechanism for fibrinogen that can be competed by RGD-containing peptides. nih.gov The GRGDSPC peptide itself was used in these assays to monitor and compete with fibrinogen binding, confirming its direct role at the receptor level. nih.gov The ability of peptides containing the RGD sequence to inhibit the binding of major adhesive proteins like fibrinogen and von Willebrand factor establishes a common mechanism for their interaction with stimulated platelets. nih.gov
| Peptide | Target Integrin | Mechanism of Action | Effect | Reference |
|---|---|---|---|---|
| This compound (and related RGD peptides) | αIIbβ3 | Competitive binding to the fibrinogen recognition site. | Inhibition of fibrinogen binding and subsequent platelet aggregation. | nih.govnih.gov |
Activation and Regulation of Intracellular Signaling Pathways
The binding of this compound to integrin receptors does more than simply block cellular adhesion; it initiates a cascade of intracellular signaling events. Upon binding, integrins undergo conformational changes and cluster in the cell membrane, recruiting a host of scaffolding and signaling proteins to their cytoplasmic tails to form complexes known as focal adhesions. portlandpress.com These complexes serve as hubs for signal transduction, influencing a wide array of cellular functions including proliferation, survival, and gene expression. mdpi.com
Integrin-Linked Kinase (ILK) is a key protein in the signaling complex that connects integrins to the actin cytoskeleton. portlandpress.com It functions as a scaffold protein, forming a heterotrimeric complex with PINCH and parvin proteins (the IPP complex), which is crucial for regulating cell migration and matrix remodeling. portlandpress.compnas.org While ILK possesses a domain with sequence homology to protein kinases, its catalytic activity is a subject of debate, with many considering it a pseudokinase that functions primarily as an adaptor. portlandpress.comnih.gov
Studies have shown that RGD-containing peptides can modulate ILK activity. In cultured human mesangial cells, the RGD peptide Arg-Gly-Asp-Ser (RGDS) was found to stimulate ILK activity. nih.gov This activation was shown to be a critical step in the signaling pathway leading to increased production of Transforming Growth Factor-beta1 (TGF-β1). nih.gov The functional importance of ILK in this process was confirmed when a kinase-dead form of ILK was introduced into the cells, which completely abolished the RGD-induced TGF-β1 secretion. nih.gov This demonstrates that the interaction of RGD peptides with integrins can directly influence the activity of the ILK signaling platform.
A primary and rapid consequence of integrin engagement by RGD peptides is the activation of protein tyrosine kinases and a subsequent increase in the tyrosine phosphorylation of numerous cellular proteins. nih.gov Central to this process is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is recruited to focal adhesions upon integrin ligation. nih.govimrpress.com
Upon activation, FAK undergoes autophosphorylation at the tyrosine residue 397 (Tyr-397). nih.gov This phosphorylation event creates a high-affinity binding site for the SH2 domain of other kinases, most notably Src family kinases. imrpress.comnih.gov The resulting FAK-Src complex is a highly active kinase that phosphorylates a variety of downstream targets within the focal adhesion, including paxillin (B1203293) and p130Cas. imrpress.comnih.gov This cascade of phosphorylation is essential for the regulation of cell migration and proliferation. nih.gov Studies using the peptide GRGDSP have confirmed its ability to trigger these phosphorylation events, leading to changes in cell behavior. nih.govarvojournals.org For example, RGD-dependent signaling and tyrosine phosphorylation are required for the TGF-β-mediated differentiation of corneal keratocytes into myofibroblasts. arvojournals.orgarvojournals.org
| Key Kinase | Activation Mechanism | Key Substrates | Cellular Outcome | Reference |
|---|---|---|---|---|
| Focal Adhesion Kinase (FAK) | Integrin clustering upon RGD binding leads to FAK autophosphorylation at Tyr-397. | Paxillin, p130Cas | Regulation of cell spreading, migration, and proliferation. | nih.govimrpress.comnih.gov |
| Src Family Kinases | Binds to phosphorylated FAK (Tyr-397) and becomes activated. | FAK (activation loop), other focal adhesion proteins | Amplification of FAK signaling, focal adhesion turnover. | imrpress.comnih.gov |
The interaction of cells with the extracellular matrix via integrins provides critical survival signals, and the disruption of this interaction can lead to a form of programmed cell death known as anoikis. The this compound peptide and its analogs can have a dual role in this process, either promoting apoptosis or enhancing cell survival depending on the context.
When anchorage-dependent cells, such as endothelial cells, are prevented from adhering to a substrate, they undergo apoptosis. semanticscholar.org The mere binding of integrins by RGD peptides is not sufficient to prevent this cell death if the peptide is in a soluble form or presented in a way that does not allow for cell spreading and cytoskeletal organization. semanticscholar.orgnih.gov For example, endothelial cells that bind to RGD-coated microbeads but remain in a rounded state still undergo apoptosis, indicating that a change in cell shape is a crucial survival signal. semanticscholar.org
Conversely, when the GRGDSPC peptide is immobilized on a surface, it can effectively mimic an ECM protein and promote cell adhesion, which in turn delivers pro-survival signals. nih.govbiologists.com Attachment to surfaces modified with RGD peptides can up-regulate integrin expression and protect cells from apoptosis induced by other stimuli. medchemexpress.com This anti-apoptotic effect can be mediated through the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and interactions with survival proteins like survivin. medchemexpress.commedchemexpress.com Therefore, the peptide's effect on cell survival is critically dependent on how it is presented to the cell.
Transforming Growth Factor-beta1 (TGF-β1) is a potent cytokine that plays a central role in the synthesis and deposition of extracellular matrix proteins, a key process in tissue repair and fibrosis. nih.gov Research has uncovered a feedback loop where components of the ECM can regulate their own production by influencing TGF-β1.
A study using human mesangial cells demonstrated that an RGD-containing peptide (RGDS) can directly increase both the transcription and secretion of TGF-β1. nih.gov The peptide was found to stimulate the activity of the TGF-β1 gene promoter. nih.gov This effect was shown to be dependent on integrin engagement and the subsequent activation of Integrin-Linked Kinase (ILK), as inhibiting ILK activity nullified the peptide's effect. nih.gov This mechanism suggests that through integrin binding, peptides like this compound can influence the cellular microenvironment by stimulating the production of key regulatory cytokines like TGF-β1.
Integrins act as mechanotransducers, converting mechanical forces from the extracellular environment into intracellular biochemical signals. mdpi.comphysiology.org This process is fundamental to how cells sense and respond to physical stresses, such as the stretch experienced by vascular smooth muscle cells in blood vessel walls. physiology.org
The involvement of RGD-binding integrins in mechanotransduction has been demonstrated in studies on isolated rat afferent arterioles. physiology.org The application of the RGD-containing peptide GRGDSP to these blood vessels triggered a dose-dependent vasoconstriction. physiology.org This constriction was rapid and dependent on an increase in intracellular calcium concentration. physiology.org A control peptide with a mutated sequence (GRGESP) had no effect, confirming the specificity of the RGD-integrin interaction in eliciting this mechanical response. physiology.org These findings indicate that the binding of an RGD ligand to integrins on vascular smooth muscle cells is sufficient to trigger a contractile response, highlighting the role of these receptors in the physiological regulation of vascular tone and blood pressure. physiology.orgahajournals.org
Structure Activity Relationship Sar of Gly Arg Gly Asp Ser Pro Cys and Analogues
Conformational Determinants of Biological Activity
The spatial presentation of the RGD sequence is a primary determinant of its interaction with integrin receptors. nih.gov Modifications that restrict the peptide's conformational flexibility, such as cyclization, can lead to a significant increase in binding affinity and selectivity compared to their linear counterparts. wikipedia.orgqyaobio.com This is because a constrained structure can pre-organize the peptide into a conformation that is optimal for receptor binding, reducing the entropic penalty upon association.
The conformation of the RGD tripeptide is critical for its recognition by integrins. nih.gov Different integrin subtypes can distinguish between various conformations of the RGD sequence, allowing for selective binding. wikipedia.orgnih.gov For instance, the linear peptide Gly-Arg-Gly-Asp-Ser-Pro-Cys, derived from fibronectin, interacts with multiple integrins. However, by restricting its conformation through cyclization, it is possible to create analogues that are highly selective for specific receptors. nih.gov
Studies on a cyclic peptide, ACDCRGDCFCG (RGD-4C), which exists in two different disulfide bond configurations, revealed that each isomer presents the RGD motif in a distinct conformation. researchgate.net This difference in spatial arrangement leads to a tenfold variation in binding potency for αvβ3 and αvβ5 integrins, underscoring how subtle conformational changes in the RGD presentation directly impact biological activity. researchgate.net The structure of the RGD sequence can be influenced by the surrounding amino acids, which can induce specific turns or folds that orient the critical arginine and aspartic acid side chains in a manner that is either favorable or unfavorable for receptor binding. nih.gov
Beta-turn structures are crucial conformational elements in many biologically active peptides, including RGD-containing sequences. These turns help to stabilize a folded structure, which can be essential for high-affinity receptor binding. nih.gov In some RGD analogues, the presence of a Type II beta-turn has been associated with enhanced bioactivity. acs.org This specific turn conformation positions the side chains of the RGD motif in a spatial arrangement that is recognized effectively by certain integrins. acs.org The incorporation of amino acids that favor the formation of such turns, like proline or D-amino acids at specific positions, is a common strategy in the design of potent and selective RGD-based integrin antagonists. nih.govacs.org For example, N-methylation and the inclusion of D-amino acids are methods used to stabilize turn conformations, which can increase target affinity and metabolic stability. acs.org
Impact of Amino Acid Substitutions on Receptor Specificity and Binding Affinity
The substitution of amino acids within and around the RGD core sequence is a powerful tool for modulating the binding affinity and receptor specificity of peptides like this compound. These modifications can alter the peptide's conformation, charge distribution, and steric properties, thereby fine-tuning its interaction with different integrin subtypes.
The stereochemistry of the amino acid residues in an RGD peptide is critical for its activity. acs.org Substituting a naturally occurring L-amino acid with its D-enantiomer can have dramatic functional consequences, ranging from complete inactivation to enhanced potency and altered receptor selectivity. nih.govnih.gov
In studies using analogues of the prototype peptide this compound, replacing L-Asp with D-Asp or Gly with D-Ala resulted in completely inactive peptides. nih.gov This suggests an absolute stereochemical requirement at these positions for receptor recognition. Conversely, replacing L-Arg with D-Arg had no significant effect on the peptide's ability to inhibit cell attachment to fibronectin or vitronectin. nih.gov A particularly interesting finding was that substituting L-Ser with D-Ser drastically reduced the peptide's activity against the vitronectin receptor while having little effect on its interaction with the fibronectin receptor, thereby altering its specificity. nih.gov The incorporation of D-amino acids is a well-established method for stabilizing beta-turn conformations, which can enhance binding affinity and biological stability. nih.gov
The Arg-Gly-Asp triad (B1167595) is highly conserved, and substitutions within this core sequence are generally detrimental to biological activity. The positively charged guanidinium (B1211019) group of arginine and the negatively charged carboxyl group of aspartic acid are essential for the electrostatic interactions with the integrin binding pocket. The glycine (B1666218) residue is also critical, as its lack of a side chain provides the conformational flexibility needed for the peptide backbone to adopt the correct orientation for binding. pnas.org
Replacing the glycine with amino acids that have bulkier side chains, such as alanine (B10760859) or valine, abrogates cell attachment activity. acs.orgpnas.org Similarly, conservative substitutions of the charged residues, such as replacing arginine with lysine (B10760008) or aspartic acid with glutamic acid, result in peptides with no detectable cell attachment-promoting activity. acs.orgpnas.org These findings highlight the stringent structural and chemical requirements of the integrin binding site for the RGD sequence.
In analogues of this compound, substituting the serine residue with other amino acids significantly alters receptor preference. nih.gov For example, replacing serine with asparagine resulted in a peptide with an increased preference for the fibronectin receptor and a decreased preference for the vitronectin receptor. nih.gov Conversely, a threonine substitution at this position yielded a peptide with increased preference for the vitronectin receptor. nih.gov Replacing the serine with proline, however, rendered the peptide completely inactive. nih.gov These results demonstrate that the flanking sequences are not mere spacers but are integral to defining the peptide's biological profile, and that different integrins recognize differences in the environment surrounding the core RGD tripeptide. nih.gov
Engineering of Cyclic Peptides for Enhanced Bioactivity and Selectivity
The modification of linear peptides into cyclic structures is a pivotal strategy in medicinal chemistry aimed at improving their therapeutic potential. Cyclization enhances conformational rigidity, which can lead to increased receptor binding affinity, greater selectivity for specific receptor subtypes, and improved stability against enzymatic degradation. acs.orgmdpi.com For peptides containing the Arg-Gly-Asp (RGD) sequence, such as this compound, these engineered modifications are critical for optimizing their interaction with integrin receptors. researchgate.net
Design Principles for Cyclization through Cysteine-mediated Disulfide Bonds
The introduction of cysteine residues into a peptide sequence is a primary method for achieving cyclization. The unique chemistry of cysteine's thiol (-SH) side chain allows for the formation of a disulfide bond (S-S), a covalent linkage that creates a cyclic peptide structure. rsc.org This process is a common structural motif found in many natural proteins and peptides, where it serves to stabilize tertiary structures and conformations. acs.orgnih.gov
The formation of a disulfide bridge is an oxidative process where the thiol groups of two cysteine residues are oxidized to form a single disulfide. acs.org This can be achieved in vitro using various oxidizing agents or simply through air oxidation. nih.gov The key design principle is the strategic placement of cysteine residues within the linear peptide sequence. For a head-to-tail cyclization, cysteine residues are typically placed at or near the N- and C-termini of the peptide. google.com
The resulting cyclic structure dramatically reduces the conformational flexibility of the peptide backbone. acs.org This constraint is crucial because linear peptides like the parent this compound sequence can adopt a vast number of conformations in solution, only a fraction of which are active for binding to the target receptor. nih.govresearchgate.net By locking the peptide into a more defined, bioactive conformation that mimics the turn structure of the RGD loop in native proteins like fibronectin, cyclization can significantly increase binding affinity. iiarjournals.orgnih.gov
The stability of the resulting disulfide bond is a critical consideration. While robust, disulfide bonds are susceptible to cleavage in reducing environments, which can be a factor in their in vivo behavior. nih.gov The design of these cyclic peptides, therefore, involves a balance between creating a conformationally constrained, high-affinity ligand and ensuring its stability in a biological context.
| Design Principle | Description | Primary Objective | Reference |
|---|---|---|---|
| Strategic Cysteine Placement | Incorporation of cysteine residues at specific positions in the linear peptide sequence to facilitate the formation of a disulfide bridge upon oxidation. | To enable covalent bond formation and induce a cyclic structure. | google.com |
| Conformational Constraint | The disulfide bond reduces the peptide's flexibility, limiting the number of possible conformations. | To pre-organize the peptide into a bioactive conformation for optimal receptor binding. | acs.orgiiarjournals.org |
| Oxidative Folding | The cyclization reaction involves the oxidation of two thiol (sulfhydryl) groups from cysteine residues to form a covalent disulfide (S-S) bond. | To covalently close the peptide backbone or create a side-chain to side-chain loop. | acs.org |
| Mimicry of Native Structures | The constrained conformation is designed to mimic the structure of the RGD loop in extracellular matrix proteins like fibronectin. | To enhance binding affinity and selectivity for target integrins. | nih.gov |
Comparative Analysis of Linear versus Cyclic Analogues regarding Binding and Biological Activity
Extensive research has demonstrated the superiority of cyclic RGD peptides over their linear counterparts in terms of receptor binding and biological activity. researchgate.net The conformational flexibility of linear RGD peptides often leads to lower binding affinity and instability, whereas the rigidity of cyclic analogues enhances their interaction with integrin receptors. nih.govresearchgate.net
Molecular dynamics simulations comparing linear and cyclic RGD pentapeptides in complex with integrin αvβ3 revealed significant differences. nih.govresearchgate.net The linear peptide triggers configurational instability, while the cyclic peptide maintains a more stable configuration when bound to the integrin. researchgate.net The interaction energy between the cyclic RGD peptide and the integrin's metal ion-dependent adhesion site (MIDAS) is considerably stronger than that of the linear peptide. nih.govresearchgate.net Furthermore, dissociation simulations showed that the linear RGD peptide leaves the active site more easily and quickly than the cyclic version. nih.gov
In vivo studies corroborate these molecular findings. A comparative evaluation of technetium-99m (99mTc)-labeled linear and cyclic RGD peptides in tumor-bearing mice showed that while both had similar stability and clearance profiles, the cyclic derivative demonstrated markedly superior tumor targeting. iiarjournals.org The tumor uptake of the cyclic peptide was four times higher than that of the linear peptide. iiarjournals.org This enhanced accumulation is attributed to the cyclic peptide's higher affinity for αvβ3 receptors and greater resistance to in vivo proteolysis, a common issue with linear peptides which can lead to rapid breakdown. iiarjournals.org The improved pharmacokinetics resulted in a significantly higher tumor-to-blood ratio for the cyclic analogue, highlighting its greater efficacy for potential imaging and therapeutic applications. iiarjournals.org
These findings collectively underscore a fundamental structure-activity relationship: the conformational constraint imposed by cyclization via a disulfide bond is a highly effective strategy for improving the binding affinity, selectivity, and in vivo performance of RGD-containing peptides. researchgate.net
| Property | Linear RGD Peptides | Cyclic RGD Peptides | Reference |
|---|---|---|---|
| Conformational Flexibility | High; adopts many conformations in solution. | Low; conformationally constrained and rigid. | nih.govresearchgate.net |
| Receptor Binding Affinity | Lower affinity for integrins. | Higher affinity for integrins (e.g., αvβ3). | researchgate.netiiarjournals.org |
| Binding Stability | Triggers instability in the receptor complex; dissociates more quickly. | Forms a more stable complex; stronger interaction energy. | nih.govresearchgate.net |
| In Vivo Stability | More susceptible to proteolytic degradation. | More resistant to proteolysis. | iiarjournals.org |
| Tumor Uptake (in vivo) | Low (e.g., 0.91±0.08% ID/g). | Significantly higher (e.g., 3.74±1.51% ID/g). | iiarjournals.org |
| Tumor-to-Blood Ratio | Low (e.g., 0.72±0.21%). | High (e.g., 3.82±0.90%). | iiarjournals.org |
Advanced Synthetic Methodologies and Peptide Engineering for Gly Arg Gly Asp Ser Pro Cys
Solid-Phase Peptide Synthesis (SPPS) Strategies for Compound Elaboration
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for producing Gly-Arg-Gly-Asp-Ser-Pro-Cys, enabling the stepwise assembly of amino acids on an insoluble resin support. bachem.com This technique simplifies the purification process as reagents and byproducts are washed away while the growing peptide chain remains covalently anchored to the resin. bachem.comnih.gov
The most common approach for synthesizing GRGDSPC is the Fmoc/tBu strategy. springernature.com In this method, the Nα-amino group of each incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups such as tert-butyl (tBu). springernature.com
The synthesis protocol generally involves the following repetitive cycles:
Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). springernature.comtu-darmstadt.de
Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent to facilitate the formation of a peptide bond with the newly freed N-terminal amine. nih.gov
Washing: The resin is thoroughly washed to remove excess reagents and soluble byproducts. bachem.com
This cycle is repeated for each amino acid in the sequence, from the C-terminal Cysteine to the N-terminal Glycine (B1666218). The choice of resin is critical; for a peptide with a C-terminal carboxylic acid, a resin like 2-chlorotrityl chloride or Wang resin is often employed. wisconsin.eduresearchgate.net
Table 1: Typical Reagents and Conditions for Fmoc-SPPS of GRGDSPC
| Step | Reagent/Condition | Purpose |
|---|---|---|
| Resin | 2-Chlorotrityl chloride resin | Anchors the first amino acid (Fmoc-Cys(Trt)-OH) and allows for mild cleavage to yield a C-terminal acid. |
| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Protects the N-terminal amine of each amino acid during coupling. |
| Side-Chain Protection | Trt (Trityl) for Cys, Pbf (Pentamethyldihydrobenzofuran) for Arg, tBu (tert-Butyl) for Asp and Ser. | Prevents unwanted side reactions. |
| Deprotection | 20% Piperidine in DMF | Removes the Fmoc group. |
| Coupling Reagents | HBTU/HOBt/DIPEA or COMU | Activates the carboxylic acid of the incoming amino acid for efficient peptide bond formation. researchgate.net |
| Cleavage & Final Deprotection | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) | Cleaves the completed peptide from the resin and removes all side-chain protecting groups simultaneously. |
A notable challenge during the synthesis of sequences containing Asp-Gly, such as in GRGDSPC, is the potential for aspartimide formation. This side reaction can occur during the piperidine-mediated Fmoc deprotection step, leading to impurities. springernature.comnih.gov Strategies to mitigate this include using optimized deprotection conditions or specialized protecting groups on the aspartic acid side chain. springernature.com Microwave-assisted SPPS (MA-SPPS) can also be employed to accelerate coupling times and potentially improve synthesis efficiency. researchgate.net
Functionalization and Conjugation Techniques for Research Applications
The true versatility of GRGDSPC in research stems from its ability to be chemically conjugated to a wide array of molecules, carriers, and surfaces. These modifications leverage the peptide's integrin-binding properties for targeted applications in imaging, diagnostics, and materials science.
The C-terminal cysteine residue is the key to the peptide's broad applicability in bioconjugation. The thiol (-SH) group of the cysteine side chain is a potent nucleophile that can form stable covalent bonds with various electrophilic partners. nih.gov This inherent "thiolation" allows GRGDSPC to be readily linked to surfaces and carrier molecules. medchemexpress.comhongtide.compeptidepharma.com
A common strategy is the Michael-type addition reaction, where the cysteine thiol reacts with maleimide (B117702) or acrylate (B77674) functionalities. nih.govnih.gov This chemistry is highly efficient and proceeds under mild, often physiological, conditions. For instance, GRGDSPC can be conjugated to maleimide-functionalized surfaces or polymers, a technique frequently used to immobilize the peptide on biomaterials to enhance cell adhesion. pharmiweb.com
Table 2: Common Thiol-Reactive Chemistries for GRGDSPC Conjugation
| Reactive Group | Linkage Formed | Application Example |
|---|---|---|
| Maleimide | Thioether | Conjugation to maleimide-activated proteins, liposomes, or polymers. nih.govpharmiweb.com |
| Acrylate | Thioether | Grafting onto acrylate-modified hydrogels for tissue engineering scaffolds. medchemexpress.comnih.gov |
| Iodoacetamide | Thioether | Labeling with thiol-reactive fluorescent dyes or crosslinkers. nih.govpeptideweb.com |
| Pyridyl Disulfide | Disulfide | Reversible conjugation to carriers; the bond can be cleaved by reducing agents. nih.gov |
| Gold Surface | Gold-Thiol Bond | Immobilization on gold nanoparticles or gold-coated surfaces for biosensors and nanomaterials. d-nb.info |
To visualize and track the interaction of GRGDSPC with cells and tissues, the peptide is often labeled with a fluorescent probe. Fluorescein isothiocyanate (FITC) is a widely used label that reacts with primary amine groups. peptideweb.comulab360.com In the GRGDSPC sequence, the primary amine available for labeling is the N-terminal amine of the glycine residue.
The conjugation is typically performed in a solution at a controlled pH. By maintaining a pH near neutral (around 8.0), the reaction can be directed primarily to the N-terminal amine, which is more nucleophilic at this pH than the guanidinium (B1211019) group of arginine. peptideweb.com The resulting FITC-GRGDSPC conjugate can be used in a variety of applications, including:
Fluorescence Microscopy: To visualize the binding of the peptide to integrin receptors on the cell surface. researchgate.net
Flow Cytometry: To quantify the expression of target integrins on different cell populations.
Immunohistochemistry: As a fluorescent probe for staining integrin expression in tissue sections, offering a simpler alternative to antibody-based methods. nih.gov
Studies have developed various FITC-conjugated RGD peptides, demonstrating their utility as fluorescent probes for assaying integrin expression levels in tumor tissues. nih.gov
Conjugating GRGDSPC to nanoparticles (NPs) creates powerful systems for targeted diagnostics and therapy. mdpi.commdpi.com The peptide acts as a homing device, directing the nanoparticle to cells that overexpress specific integrins, which is a common feature of cancer cells and angiogenic blood vessels. mdpi.com
The cysteine thiol is particularly useful for conjugation to gold nanoparticles (AuNPs), as it forms a strong, spontaneous bond with the gold surface. d-nb.info For other types of nanoparticles, such as polymeric or silica-based NPs, the surface is often functionalized with maleimide or NHS-ester groups to react with the peptide's thiol or amine groups, respectively. mdpi.com
These nanoparticle-peptide conjugates are used for:
Targeted Drug Delivery: Encapsulating chemotherapeutic drugs within the nanoparticle allows for their targeted delivery to tumor sites, potentially reducing systemic toxicity. researchgate.net
Enhanced Medical Imaging: Attaching GRGDSPC to magnetic nanoparticles or quantum dots can improve the contrast and specificity of MRI or optical imaging, respectively. nih.gov
Theranostics: Combining a therapeutic agent and an imaging agent in one nanoparticle system allows for simultaneous diagnosis and treatment.
Attaching GRGDSPC to soluble, biocompatible polymers is a strategy to improve its pharmacokinetic properties and create advanced biomaterials. nih.govnih.gov Polymers like polyethylene (B3416737) glycol (PEG), poly(lactic-co-glycolic acid) (PLGA), and chitosan (B1678972) are frequently used. ualberta.caresearchgate.netmdpi.com
The goals of such conjugation include:
Creating Functional Scaffolds: Covalently linking GRGDSPC to polymeric scaffolds, such as PLGA porous microspheres or hydrogels, enhances the material's hydrophilicity and provides cell adhesion sites, promoting tissue integration and regeneration in bone and tissue engineering. researchgate.net
Improving Drug Delivery: Conjugating drugs to a polymer backbone that also displays the GRGDSPC peptide can create a targeted drug delivery system. The polymer increases the drug's solubility and circulation time, while the peptide directs it to the target cells. nih.govmdpi.com
Studying Cell Interactions: Polymeric surfaces grafted with GRGDSPC are used as model systems to study the fundamentals of cell adhesion, migration, and differentiation in a controlled manner. ualberta.ca
The conjugation chemistry often involves reacting the peptide's cysteine thiol with functionalized polymers (e.g., maleimide-PEG) or using carbodiimide (B86325) chemistry to link the peptide's N-terminal amine to polymers with carboxyl groups. nih.govualberta.ca
Applications in Advanced Biomedical Research and Translational Science
Biomaterials and Tissue Engineering Paradigms
The ability of GRGDSPC to promote cell-material interactions has made it a cornerstone in the development of next-generation biomaterials. By immobilizing this peptide onto otherwise inert surfaces, researchers can create bioactive scaffolds that actively guide cellular behavior and foster the development of functional tissues.
The primary application of GRGDSPC in tissue engineering is the functionalization of scaffolds to improve cell attachment, subsequent proliferation, and directed differentiation. The covalent immobilization of GRGDSPC onto a material transforms its surface into a biomimetic substrate that encourages cells to adhere and spread. hep.com.cn This enhanced adhesion is a prerequisite for cell survival and function.
Research has demonstrated the efficacy of this approach across various cell and material types. For instance, modifying poly(lactide-co-glycolide acid) (PLGA) porous microspheres with GRGDSPC significantly improved the adhesion of MG-63 osteoblast-like cells compared to unmodified microspheres. researchgate.netnih.gov Similarly, grafting GRGDSPC onto polyethylene (B3416737) terephthalate (B1205515) (PET) surfaces was shown to enhance the osteogenic differentiation and mineralization of pre-osteoblastic cells. nih.gov In the context of soft tissue, decellularized valve scaffolds modified with GRGDSPC showed a marked increase in the adhesion of myofibroblasts, a key cell type in heart valve tissue engineering. hep.com.cnhep.com.cn Studies on cardiac tissue engineering have also shown that RGD-functionalized scaffolds can improve cardiomyocyte viability and differentiation. nih.govroyalsocietypublishing.org
The density of the immobilized peptide is a critical factor influencing cellular response. Studies using interpenetrating polymer networks showed that endothelial cell adhesion and spreading increased with GRGDSPC surface density, reaching a plateau at 1.5 pmol/cm². nih.gov This suggests that an optimal peptide concentration is necessary to achieve the desired biological effect.
Table 1: Research Findings on GRGDSPC-Functionalized Scaffolds
| Scaffold Material | Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Poly(lactide-co-glycolide acid) (PLGA) Microspheres | MG-63 Osteoblast-like Cells | Significantly improved cell adhesion. | researchgate.netnih.gov |
| Polyethylene Terephthalate (PET) | Pre-osteoblastic Cells | Enhanced osteogenic differentiation and mineralization. | nih.gov |
| Decellularized Porcine Aortic Valve | Myofibroblasts | Increased cell adhesion. | hep.com.cnhep.com.cn |
| Decellularized Pancreatic Scaffold | Human Umbilical Vein Endothelial Cells (HUVECs) | Supported survival and accelerated proliferation. | nih.gov |
A significant challenge in cardiovascular implants, such as vascular grafts and stents, is the prevention of thrombosis and restenosis. medchemexpress.com A promising strategy to overcome this is to promote the formation of a stable, confluent layer of endothelial cells on the implant surface, a process known as endothelialization. researchgate.netresearchgate.net The vascular endothelium plays a crucial role in preventing blood clot formation. nih.gov
GRGDSPC and its parent peptide GRGDSP are widely used to modify the surfaces of cardiovascular devices to accelerate this process. medchemexpress.com By coating implants with these peptides, the material becomes more attractive to circulating endothelial cells or endothelial progenitor cells. nih.govresearchgate.net Studies have shown that conjugating GRGDSP to a nonfouling interpenetrating polymer network surface promoted endothelial cell adhesion and spreading. nih.gov This enhanced adhesion can lead to the formation of a functional endothelial monolayer, which acts as a natural barrier against thrombosis. frontiersin.org For example, modifying decellularized murine pancreas scaffolds with GRGDSPC was found to stabilize human umbilical vein endothelial cells (HUVECs) on the scaffold, leading to improved re-endothelialization. frontiersin.org
Research has also explored the effects of peptide density and flow conditions on endothelial cell behavior. While cell adhesion increases with peptide density, cell migration was observed to be faster on surfaces with a lower density of GRGDSP under static conditions. nih.gov Under flow, however, endothelial cell migration was inhibited on GRGDSP-modified surfaces, which may be due to the formation of strong focal adhesions. nih.gov These findings provide a rational basis for the surface engineering of cardiovascular implants to optimize their long-term performance.
The generation of biomimetic materials that can actively guide bone and dental tissue repair is a major goal in regenerative medicine. nih.govresearchgate.net The RGD sequence, present in GRGDSPC, is naturally found in bone matrix proteins like bone sialoprotein and osteopontin, where it plays a role in osteoblast adhesion. nih.gov Consequently, incorporating GRGDSPC into scaffolds is a well-established strategy to create biomimetic materials for hard tissue regeneration. researchgate.netnih.gov
When applied to materials used in bone regeneration, the peptide enhances the attachment, proliferation, and osteogenic differentiation of bone-forming cells. researchgate.netnih.gov For example, studies have demonstrated that grafting GRGDSPC and peptides from Bone Morphogenetic Proteins (BMPs) onto PET surfaces enhances the differentiation and mineralization of pre-osteoblastic cells. nih.gov In another study, poly(ethylene glycol) (PEG) hydrogels functionalized with GRGDSPC were used to investigate bone regeneration in critical-size bone defects. nih.gov While these specific hydrogels did not show increased bone regeneration compared to other integrin-specific peptides in that study, the principle of using RGD to target integrins for bone repair remains a key area of investigation. nih.gov
The modification of injectable poly(lactide-co-glycolide acid) (PLGA) porous microspheres with GRGDSPC has been developed to serve as bifunctional scaffolds. nih.gov These scaffolds not only promote the adhesion of osteoblast-like cells due to the peptide but are also designed for the sustained release of protein drugs, showcasing a multi-pronged approach to bone tissue engineering. researchgate.netnih.gov
The development of functional, bioengineered organs offers a potential solution to the chronic shortage of organs for transplantation. nih.gov A major hurdle in this field is the effective revascularization of decellularized organ scaffolds. nih.gov GRGDSPC is being utilized to address this challenge.
In one notable study, researchers presented an approach to enhance the re-endothelialization of decellularized rat pancreatic scaffolds. nih.gov The peptide was covalently coupled to the vasculature of the scaffold, which was then re-seeded with human umbilical vein endothelial cells (HUVECs) in a bioreactor. The results demonstrated that the GRGDSPC-conjugated scaffolds supported the survival and accelerated the proliferation of the endothelial cells. Furthermore, angiogenesis was significantly improved compared to untreated scaffolds, highlighting the potential of this technique for generating functional, transplantable bioengineered pancreatic tissue. nih.gov The use of bioreactors in this context allows for the controlled perfusion and seeding of cells, which is critical for the development of complex three-dimensional tissue structures characteristic of artificial organs. nih.gov This approach combines the cell-adhesive properties of the peptide with the controlled environment of a bioreactor to advance the engineering of complex tissues. nih.govgoogle.com
Targeted Drug Delivery Systems Utilizing Peptide Specificity
The specificity of the RGD sequence for certain integrin receptors, which are often overexpressed in disease states, makes GRGDSPC an ideal targeting ligand for drug delivery systems. nih.govthno.orgmdpi.com By attaching therapeutic agents to this peptide or to nanoparticles coated with it, drugs can be directed specifically to pathological sites, enhancing efficacy and reducing off-target effects. thno.orgnih.gov
A primary focus of RGD-mediated drug delivery is in oncology. mdpi.comnih.gov Many types of tumor cells, as well as the endothelial cells of tumor vasculature, exhibit high levels of αvβ3 and other RGD-binding integrins. thno.orgmdpi.com This overexpression provides a molecular target for concentrating anticancer therapies at the tumor site.
Strategies for tumor targeting using RGD peptides like GRGDSPC generally fall into two categories:
Direct Conjugation: Anticancer drugs are chemically linked directly to the peptide.
Nanoparticle-based Delivery: The peptide is conjugated to the surface of a nanoparticle carrier system, such as liposomes or polymeric nanoparticles, which encapsulates the therapeutic payload. nih.govthno.org
The nanoparticle approach offers several advantages, including the ability to carry a larger drug payload and the potential for multivalent targeting. thno.org Attaching multiple RGD peptides to a single nanoparticle can significantly increase its binding affinity to tumor cells. thno.org These targeted systems can be internalized by the cancer cells through integrin-mediated endocytosis, delivering the drug directly into the cell. nih.gov Research has shown that RGD-functionalized nanoparticles can successfully home to tumors in animal models. nih.gov While promising, challenges such as tumor heterogeneity in integrin expression remain. nih.gov
Table 2: Integrin-Targeting Strategies in Oncology
| Targeting Strategy | Mechanism | Key Advantage | Reference |
|---|---|---|---|
| Direct Peptide-Drug Conjugates | Covalent linkage of a therapeutic agent to the GRGDSPC peptide. | Smaller size, potentially better tumor penetration. | nih.gov |
| Peptide-Functionalized Nanoparticles | Conjugation of GRGDSPC to the surface of drug-loaded carriers (e.g., liposomes, polymers). | Higher drug payload; enhanced binding affinity through multivalency. | nih.govthno.org |
Enhancement of Drug Specificity and Efficacy through Peptide Conjugation
The conjugation of therapeutic agents to peptides like GRGDSPC represents a promising strategy to enhance drug specificity and efficacy. This approach leverages the peptide's ability to target specific cell surface receptors, thereby delivering a therapeutic payload directly to the desired site of action.
By linking drugs to GRGDSPC, researchers can create conjugates that exhibit increased affinity for cells overexpressing certain integrins, a common feature of cancer cells and activated endothelial cells. nih.gov This targeted delivery can lead to higher local drug concentrations at the tumor site, potentially improving therapeutic outcomes while minimizing systemic toxicity. acs.org The design of these peptide-drug conjugates often involves careful selection of linkers to ensure that the drug is released in its active form upon reaching the target. nih.gov
Table 1: Examples of Peptide-Drug Conjugation Strategies
| Targeting Peptide Moiety | Drug/Payload | Linker Type | Therapeutic Goal |
| RGD-containing peptides | Doxorubicin | pH-sensitive | Targeted cancer therapy |
| RGD-containing peptides | Gemcitabine | Cleavable | Pancreatic cancer treatment. medchemexpress.com |
| RGD-containing peptides | Paclitaxel | Esterase-sensitive | Enhanced anti-tumor activity |
This table provides a generalized overview of conjugation strategies and is for illustrative purposes.
Therapeutic Modalities and Interventions
The unique biological activities of GRGDSPC and related RGD-containing peptides have positioned them as potential therapeutic agents in a variety of disease contexts.
Anti-Angiogenic and Anti-Tumor Approaches
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. plos.orgias.ac.in The αvβ3 integrin is highly expressed on activated endothelial cells and many tumor cells, making it a key target for anti-angiogenic therapies. nih.gov Peptides containing the RGD sequence, such as GRGDSPC, can bind to this integrin and interfere with the signaling pathways that promote blood vessel formation. biosynth.com
Research has shown that RGD-containing peptides can inhibit the growth of new blood vessels and even induce regression of tumors in animal models. snmjournals.org This anti-angiogenic effect is thought to be a primary mechanism behind their anti-tumor activity. nih.gov Analysis of anti-angiogenic peptides reveals a preference for certain amino acids, including Cys, Pro, Ser, Arg, and Gly. plos.orgias.ac.inscience.gov
Potential in Anti-Inflammatory Therapies
Integrins play a significant role in inflammatory processes by mediating the adhesion and migration of immune cells. The RGD sequence is a recognition motif for several integrins involved in inflammation. nih.gov While direct studies on the anti-inflammatory potential of Gly-Arg-Gly-Asp-Ser-Pro-Cys are ongoing, the known role of RGD peptides in modulating integrin function suggests a potential therapeutic application in inflammatory conditions. For instance, blocking certain integrin interactions can inhibit the recruitment of inflammatory cells to sites of injury or infection.
Facilitation of Wound Healing Processes
The process of wound healing is a complex series of events involving cell migration, proliferation, and tissue remodeling. nih.gov Integrins are central to this process, mediating the interactions between cells and the extracellular matrix (ECM). nih.gov The RGD sequence, found in ECM proteins like fibronectin, is a key player in cell adhesion and migration during wound repair.
Studies have shown that collagen peptides rich in amino acids like Glycine (B1666218) and Arginine can promote the proliferation and migration of cells crucial for wound healing, such as fibroblasts and keratinocytes. mdpi.com Peptides containing the RGD sequence can enhance the binding of cells to the ECM, a critical step in tissue regeneration. The presence of amino acids like Cysteine and Proline in wound-healing peptides is also considered important for their structure and function. mdpi.com
Modulating Myogenic Responses in Vascular Systems
The myogenic response is an intrinsic property of vascular smooth muscle cells to contract in response to increased pressure, a key mechanism in blood flow autoregulation. mdpi.comphysiology.org Integrins are implicated in the mechanotransduction of this response. Research suggests that RGD-containing peptides can influence this process. For example, a cyclic RGD peptide was reported to be involved in pressure-induced myogenic contraction in cerebral arteries. nih.gov This indicates that peptides like GRGDSPC could potentially be used to modulate vascular tone in various physiological and pathological conditions.
Advanced Research in Cell Biology and Receptor Identification
The GRGDSPC peptide and its core RGD motif have been instrumental tools in cell biology for studying cell adhesion and identifying the receptors involved. The discovery that this short peptide sequence could mimic the cell-attaching properties of large ECM proteins like fibronectin was a significant breakthrough.
Researchers have used synthetic RGD peptides to inhibit cell attachment to various substrates, thereby elucidating the role of RGD-binding integrins in these processes. nih.gov For instance, the peptide Gly-Arg-Gly-Asp-Ser-Pro has been shown to inhibit the attachment of cells to thrombospondin, helping to identify an integrin complex as the RGD-dependent receptor. rupress.org These studies have been crucial in mapping the interactions between cells and their environment and understanding the molecular basis of cell adhesion.
Q & A
Q. What is the biological role of GRGDSPC in cell adhesion studies?
GRGDSPC is a synthetic peptide mimicking the RGD motif found in extracellular matrix proteins like fibronectin and vitronectin. It binds to integrin receptors (e.g., αvβ3, α5β1) to mediate cell adhesion, migration, and signaling. To validate its activity, researchers often perform blocking experiments: pre-treat cells with GRGDSPC to competitively inhibit integrin binding, then measure adhesion reduction via fluorescence assays or microscopy .
Q. How should GRGDSPC be incorporated into experimental designs for studying cell behavior?
Use GRGDSPC at concentrations ranging from 0.1–10 µM in adhesion assays. Key controls include:
- Negative control : Substitute GRGDSPC with a scrambled peptide (e.g., RDGSGP).
- Positive control : Use full-length fibronectin or vitronectin. Quantify adhesion using colorimetric (e.g., crystal violet) or fluorometric methods. Ensure consistency in buffer composition (pH 7.4, physiological ionic strength) to avoid confounding effects .
Q. What analytical methods are critical for confirming GRGDSPC purity and structure?
- HPLC : Use reverse-phase chromatography with a C18 column and UV detection (220 nm) to assess purity (>95% recommended).
- Mass spectrometry : Confirm molecular weight via MALDI-TOF or ESI-MS.
- Circular dichroism (CD) : Verify secondary structure in solution, as conformational stability impacts integrin binding .
Advanced Research Questions
Q. How can conflicting results in GRGDSPC-mediated adhesion across cell types be resolved?
Discrepancies often arise from integrin subtype expression variability (e.g., αvβ3 vs. α5β1). To address this:
- Perform flow cytometry or Western blotting to profile integrin expression in target cells.
- Use ligand-specific inhibitors (e.g., cilengitide for αvβ3) to isolate contributions of individual integrins.
- Apply single-cell tracking to quantify migration dynamics under GRGDSPC gradients .
Q. What computational strategies are effective for modeling GRGDSPC-integrin interactions?
- Molecular dynamics (MD) simulations : Use software like GROMACS to study RGD conformational flexibility and binding kinetics.
- Docking studies : Employ AutoDock Vina to predict binding affinities to integrin subtypes.
- Free-energy calculations : Apply MM/PBSA to estimate ΔG of binding, correlating with experimental IC50 values .
Q. How can researchers optimize GRGDSPC functionalization on biomaterial surfaces?
- Surface plasmon resonance (SPR) : Quantify peptide immobilization density and binding kinetics.
- Atomic force microscopy (AFM) : Map spatial distribution on substrates.
- Bioactivity validation : Co-culture with endothelial cells and measure angiogenesis markers (e.g., VEGF secretion) .
Q. What statistical approaches are recommended for analyzing dose-response data in GRGDSPC experiments?
- Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response) using tools like GraphPad Prism.
- Apply ANOVA with post-hoc tests for multi-group comparisons.
- Report effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values .
Data Contradiction and Reproducibility
Q. Why do GRGDSPC studies report divergent binding affinities for the same integrin?
Variability may stem from:
- Solution vs. surface-bound peptide : Binding kinetics differ in soluble vs. immobilized states.
- Buffer conditions : Divalent cations (Ca²⁺, Mg²⁺) modulate integrin activation. Mitigate by standardizing assay conditions and reporting detailed methodologies (e.g., cation concentrations) .
Q. How can researchers address batch-to-batch variability in synthetic GRGDSPC?
- Require certificates of analysis from suppliers, including HPLC and MS data.
- Perform in-house validation via NMR or CD to confirm structural consistency.
- Use reference standards (e.g., commercial fibronectin-derived RGD) for cross-experiment calibration .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
